3-Methoxybutyl 3-ethoxypropanoate
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Overview
Description
3-Methoxybutyl 3-ethoxypropanoate is an organic compound with the molecular formula C10H20O4. It is a colorless liquid with a mild odor and is used in various industrial applications due to its solvent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 3-ethoxypropanoate typically involves the esterification of 3-ethoxypropanoic acid with 3-methoxybutanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of temperature and pressure. The use of anion exchange resins as catalysts can enhance the efficiency of the reaction and allow for easier separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl 3-ethoxypropanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: 3-Ethoxypropanoic acid and 3-methoxybutanoic acid.
Reduction: 3-Methoxybutanol and 3-ethoxypropanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
3-Methoxybutyl 3-ethoxypropanoate has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is utilized in the preparation of biological samples for analysis.
Mechanism of Action
The mechanism of action of 3-Methoxybutyl 3-ethoxypropanoate involves its ability to dissolve various substances, making it an effective solvent. It interacts with molecular targets by breaking intermolecular forces, allowing for the dissolution of solutes. This property is particularly useful in applications requiring the dissolution of organic compounds.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-ethoxy-, butyl ester: Similar in structure but lacks the methoxy group.
Ethyl 3-ethoxypropanoate: Similar ester but with an ethyl group instead of a methoxybutyl group.
Uniqueness
3-Methoxybutyl 3-ethoxypropanoate is unique due to the presence of both methoxy and ethoxy groups, which enhance its solvent properties and make it more versatile in various applications compared to its similar compounds .
Properties
CAS No. |
5434-56-0 |
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Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-methoxybutyl 3-ethoxypropanoate |
InChI |
InChI=1S/C10H20O4/c1-4-13-7-6-10(11)14-8-5-9(2)12-3/h9H,4-8H2,1-3H3 |
InChI Key |
RSTAAVAGFMHTMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)OCCC(C)OC |
Origin of Product |
United States |
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